Home > Products > Screening Compounds P104951 > N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide
N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide -

N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide

Catalog Number: EVT-5789818
CAS Number:
Molecular Formula: C20H25ClN4O2
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

Compound Description: Osimertinib mesylate is an antineoplastic agent, meaning it's used to treat cancer. [] It's specifically designed to target a mutation in the epidermal growth factor receptor (EGFR) commonly found in non-small cell lung cancer.

Relevance: While Osimertinib mesylate doesn't share the exact core structure of N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide, both compounds fall under the broad category of tyrosine kinase inhibitors, often featuring a pyrimidine or quinazoline core. They are designed to interfere with specific kinase enzymes involved in cellular signaling and growth, making them valuable in cancer treatment. The development of methods for quantifying genotoxic impurities in Osimertinib mesylate, as discussed in the research, highlights the importance of understanding the structure-activity relationships within this class of compounds. This meticulous analysis ensures the safety and efficacy of drugs like Osimertinib mesylate, which are crucial for treating diseases like cancer. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound, along with its pharmaceutically acceptable salts, exhibits properties of both an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. [] It is specifically researched for its potential in treating various cancers, including non-small cell lung cancer (NSCLC), particularly cases with brain metastases.

Relevance: This compound and N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide share a common structural motif: a substituted pyrimidine ring linked to an aniline derivative. This structural similarity suggests they could belong to a similar class of kinase inhibitors, with potential applications in cancer treatment. []

Rocciletinib (CO-1686)

Compound Description: Rocciletinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) specifically designed to target the EGFR T790M resistance mutation, which frequently arises in non-small cell lung cancer (NSCLC) patients after treatment with first- and second-generation TKIs. []

Relevance: Like N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide, Rocciletinib is classified as a tyrosine kinase inhibitor, often featuring a pyrimidine or quinazoline core. [] While their exact structures differ, their shared mechanism of action and target suggest a potential for overlapping structure-activity relationships.

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 acts as a potent antagonist of the vanilloid receptor 1 (TRPV1). [] Its activity is not affected by proton activation of the receptor, making it a potential candidate for pain management therapies.

Relevance: Although AMG6880 and N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide target different receptors and have different core structures, they both exhibit activity related to specific protein targets. This highlights the significance of structural modifications in influencing a compound's interaction with biological systems. []

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: Similar to AMG6880, AMG7472 is a potent antagonist of the vanilloid receptor 1 (TRPV1) that maintains its activity regardless of proton activation. [] This characteristic suggests potential applications for pain relief.

Relevance: AMG7472, despite targeting a different receptor and possessing a different core structure than N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide, demonstrates the importance of tailored molecular design for specific biological targets. [] Both compounds showcase how subtle structural differences can dramatically impact their interaction with protein targets.

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is another potent antagonist of the vanilloid receptor 1 (TRPV1), unaffected by proton activation. [] Its activity profile indicates potential for pain management therapies.

Relevance: Despite having a different core structure and targeting a different receptor than N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide, BCTC exemplifies the diverse range of chemical structures that can exhibit biological activity. [] Both compounds underscore the significance of understanding structure-activity relationships when developing targeted therapies.

Properties

Product Name

N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide

Molecular Formula

C20H25ClN4O2

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C20H25ClN4O2/c1-27-18-7-6-16(21)12-17(18)24-20(26)8-5-15-4-2-11-25(13-15)14-19-22-9-3-10-23-19/h3,6-7,9-10,12,15H,2,4-5,8,11,13-14H2,1H3,(H,24,26)

InChI Key

WIZHKLGBGHROPI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)CC3=NC=CC=N3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)CC3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.